molecular formula C7H9NOS B023833 (S)-(+)-S-Methyl-S-phenylsulfoximine CAS No. 33903-50-3

(S)-(+)-S-Methyl-S-phenylsulfoximine

Cat. No.: B023833
CAS No.: 33903-50-3
M. Wt: 155.22 g/mol
InChI Key: YFYIDTVGWCYSEO-JTQLQIEISA-N
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Description

(S)-(+)-S-Methyl-S-phenylsulfoximine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Directing Group in Ruthenium-Catalyzed Hydroarylation : It is used as a directing group in ruthenium-catalyzed intramolecular hydroarylation of alkene-tethered benzoic acid derivatives (Ghosh et al., 2016).

  • Stereoselective Synthesis : This compound facilitates the stereoselective synthesis of N-arylsulfoximines and enantiomerically pure benzothiazines (Harmata & Hong, 2003).

  • Ortho-Director of Lithiation : In lithiation processes, S-(tert-butyl)-N-(trimethylsilyl)-S-phenylsulfoximine serves as an ortho-director (Levacher et al., 1999).

  • Synthesis of Dihydrofuroisoxazole : It's used in reactions to produce dihydrofuroisoxazole, a nitrile oxide cycloaddition product (Wade et al., 2002).

  • Synthesis of Novel Sulfoximine Derivatives : The synthesis and modification of p-bromophenyl methyl sulfoximine is applied in creating new sulfoximine derivatives (Cho et al., 2005).

  • Resolution of Racemic S-methyl-S-phenylsulfoximine : An efficient resolution method using (+)-camphorsulfonic acid, suitable for large-scale applications, is noted (Brandt & Gais, 1997).

  • Diastereoselective Additions to Ketones : It reacts with prochiral ketones to give diastereoisomeric α-hydroxy sulfoximine (Pyne et al., 1994).

  • Optical Resolution of Ketones : N,S-dimethyl-S-phenylsulfoximine is used for the optical resolution of ketones (Johnson & Zeller, 1984).

  • Enantiomer Separation and Structure Determination : The synthesis of racemic dilithiated S-ethyl-N-methyl-S-phenylsulfoximine cluster 2 with TMEDA reveals a separation of enantiomers (Müller et al., 1997).

  • Reactivity with Aldehydes and Imines : Lithiated N-tert-butyldiphenylsilyl-S-methyl-S-phenylsulfoximine undergoes 1,2 addition to imines and aldehydes to give diastereomeric adducts (Pyne & Dikić, 1990).

Properties

IUPAC Name

imino-methyl-oxo-phenyl-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYIDTVGWCYSEO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@](=N)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60933-65-5, 33903-50-3, 4381-25-3
Record name (R)-(-)-S-Methyl-S-phenylsulfoximine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(+)-S-Methyl-S-phenylsulfoximine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name imino(methyl)phenyl-lambda6-sulfanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of (S)-(+)-S-Methyl-S-phenylsulfoximine in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing various chiral compounds.

  • Chiral Sulfoximine Derivatives: It can be used to synthesize other chiral sulfoximine derivatives, which are important intermediates in drug discovery and development. For instance, it's been successfully employed in the synthesis of cyclic α-sulfonimidoyl carbanions, key intermediates in the preparation of enantioenriched ketones.
  • Benzothiazine and Thiazinoquinoline Derivatives: Researchers have utilized this compound to prepare enantiopure conformationally restricted benzothiazine and thiazinoquinoline derivatives. These heterocyclic compounds hold promise as potential catalysts in asymmetric Mukaiyama-type aldol reactions.

Q2: Can you provide some structural information about this compound?

A2:

  • Molecular Formula: C8H11NOS
  • Molecular Weight: 169.27 g/mol
  • Specific Rotation: [α]D = +184° (c 3, acetone) This positive value confirms its dextrorotatory nature, meaning it rotates plane-polarized light clockwise.

Q3: How does the chirality of this compound influence its applications?

A3: The chirality of this compound is crucial in its application as a chiral auxiliary and for synthesizing enantiopure compounds. For example:

  • Asymmetric Synthesis: In the synthesis of thiazinoquinoline derivatives, the chirality of this compound is retained throughout the reaction sequence, leading to the formation of enantiopure products.
  • Enantioselective Control: When used in copper-catalyzed asymmetric reactions, the chirality of this compound can influence the stereochemical outcome, leading to the preferential formation of one enantiomer over the other.

Q4: Are there any noteworthy reactions involving this compound?

A4: Yes, a particularly interesting reaction is the copper-catalyzed cross-coupling of this compound with 2-iodobenzonitrile. This reaction doesn't stop at a simple coupling product but proceeds through an unprecedented one-pot triple arylation sequence, resulting in a complex polycyclic compound, (R)-(−)-2-[(5-oxido-5-phenyl-5λ4-isoquino[4,3-c][2,1]benzothiazin- 12-yl)amino]benzonitrile. This unexpected reactivity highlights the potential of this sulfoximine to act as a platform for discovering novel chemical transformations.

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